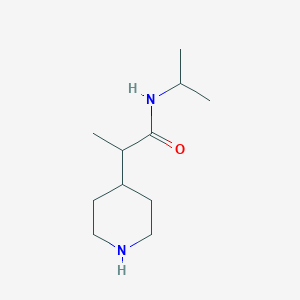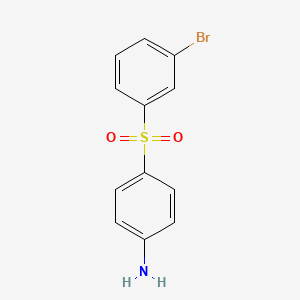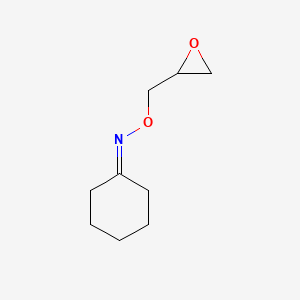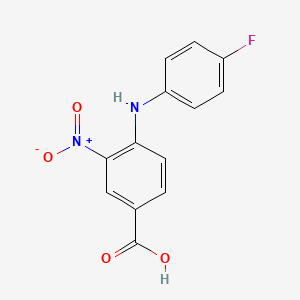
4-(4-Fluoroanilino)-3-nitrobenzoic acid
Übersicht
Beschreibung
4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .
Synthesis Analysis
4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline is C6H6FN . The molecular weight is 111.119 g/mol .Chemical Reactions Analysis
4-Fluoroaniline is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide . It has also been evaluated for the production of ligands for homogeneous catalysis .Physical And Chemical Properties Analysis
4-Fluoroaniline is a colorless liquid . It has a density of 1.1725 g/cm3 . The melting point is -1.9 °C and the boiling point is 188 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research on the synthesis of similar compounds, like 2-Fluoro-4-bromobiphenyl, reveals the exploration of practical synthesis methods for key intermediates in manufacturing materials with analgesic and anti-inflammatory properties. This suggests that compounds like 4-(4-Fluoroanilino)-3-nitrobenzoic acid could be intermediates in synthesizing medically relevant substances (Qiu et al., 2009).
Degradation and Stability
- Studies on the degradation of compounds like nitisinone (NTBC) provide insights into the stability and degradation pathways of synthetic compounds, highlighting how environmental conditions affect their stability. This information is crucial for understanding the environmental and health implications of chemical compounds, including this compound (Barchańska et al., 2019).
Applications in Sensing and Material Science
- The development of nanostructured luminescent micelles for sensing nitroaromatic and nitramine explosives demonstrates the utility of chemical compounds in creating sensors and materials for detecting hazardous substances. This suggests potential applications for this compound in developing new materials or sensors (Paria et al., 2022).
Pharmacological Activities
- The pharmacological activities of compounds like gallic acid, which shares structural similarities with benzoic acid derivatives, indicate the potential for this compound to possess biological activities. Such compounds can play roles in treating inflammation-related diseases through modulation of signaling pathways (Bai et al., 2020).
Analytical and Environmental Studies
- Analytical methods for determining antioxidant activity highlight the importance of understanding the chemical properties and activities of compounds, which can be applied to studying this compound's potential antioxidant properties (Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of Action
It’s known that 4-fluoroaniline, a related compound, is used as a precursor in various applications, including the production of ligands for homogeneous catalysis .
Mode of Action
It’s worth noting that 4-fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
4-fluoroaniline, a related compound, is known to be a common building block in medicinal chemistry and related fields , suggesting that it may influence a variety of biochemical pathways.
Result of Action
It’s worth noting that 4-fluoroaniline, a related compound, is used as a precursor to various potential and real applications , suggesting that it may have a wide range of effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluoroanilino)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHQKHIJQOTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




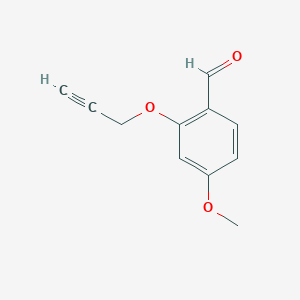

![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)
![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)

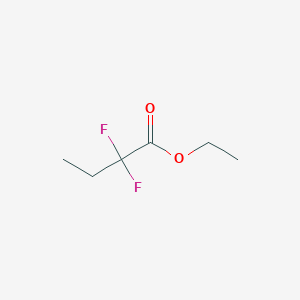
![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

